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Compound of Interest

Compound Name:
1-(2-Fluoroethyl)piperazine

hydrochloride

Cat. No.: B181602 Get Quote

Technical Guide: 1-(2-Fluoroethyl)piperazine
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analysis of 1-(2-Fluoroethyl)piperazine hydrochloride, a key intermediate in

pharmaceutical research and development.

Core Compound Data
The fundamental molecular and physical data for 1-(2-Fluoroethyl)piperazine hydrochloride
are summarized in the table below for quick reference.

Property Data

Chemical Name 1-(2-Fluoroethyl)piperazine hydrochloride

Molecular Formula C₆H₁₄ClFN₂

Molecular Weight 168.64 g/mol

CAS Number 184042-60-2

Canonical SMILES C1CN(CCN1)CCF.Cl
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Experimental Protocols
While a specific, publicly documented protocol for the synthesis of 1-(2-
Fluoroethyl)piperazine hydrochloride is not readily available, a reliable synthetic route can

be devised based on established methods for the N-alkylation of piperazines. The following

protocol describes a plausible method for its preparation and subsequent analysis.

Synthesis of 1-(2-Fluoroethyl)piperazine Hydrochloride
The synthesis of 1-(2-fluoroethyl)piperazine hydrochloride can be achieved through a two-

step process: the N-alkylation of piperazine followed by the formation of the hydrochloride salt.

A common challenge in the N-alkylation of piperazine is controlling the reaction to favor mono-

substitution over di-substitution. One effective strategy is the in situ formation of piperazine

monohydrochloride, which deactivates one of the nitrogen atoms, thus promoting mono-

alkylation.

Step 1: N-Alkylation of Piperazine

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve piperazine (2 equivalents) in a suitable solvent such as methanol or

acetonitrile.

Formation of Monohydrochloride: To the stirred solution, add piperazine dihydrochloride (1

equivalent). Gently heat the mixture until a clear solution is obtained. This step generates

piperazine monohydrochloride in situ.

Alkylation: To the reaction mixture, add 1-fluoro-2-iodoethane or a similar fluoroethylating

agent (1 equivalent) dropwise at room temperature.

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine

the consumption of the starting material. The reaction may require heating to reflux for

several hours to proceed to completion.

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture

to remove any precipitated piperazine dihydrochloride. The filtrate is then concentrated under
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reduced pressure to remove the solvent. The resulting residue is dissolved in water and the

pH is adjusted to >9 with a base (e.g., 1M NaOH) to deprotonate the piperazine nitrogen.

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as

dichloromethane or ethyl acetate.

Drying and Concentration: The combined organic extracts are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the

crude 1-(2-fluoroethyl)piperazine free base.

Step 2: Formation of the Hydrochloride Salt

Salt Formation: Dissolve the crude 1-(2-fluoroethyl)piperazine in a minimal amount of a

suitable solvent like diethyl ether or ethyl acetate.

Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (or in

ethanol) dropwise until the solution becomes acidic (test with pH paper).

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The

solid is then collected by vacuum filtration.

Purification: The crude 1-(2-fluoroethyl)piperazine hydrochloride can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.

Analytical Characterization
The identity and purity of the synthesized 1-(2-Fluoroethyl)piperazine hydrochloride can be

confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Column: A C18 reverse-phase column is typically suitable.

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic

solvent like acetonitrile or methanol.

Detection: UV detection at an appropriate wavelength.
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Sample Preparation: The sample is dissolved in the mobile phase before injection.

Analysis: The retention time of the main peak is compared to a reference standard, and the

purity is determined by the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The hydrochloride salt is typically converted to the free base before

analysis. This is achieved by dissolving the sample in a basic solution and extracting it with a

volatile organic solvent. Derivatization may be necessary to improve volatility and peak

shape.

GC Column: A non-polar or medium-polarity capillary column is commonly used.

Ionization: Electron Ionization (EI) is standard for generating a reproducible fragmentation

pattern.

Analysis: The mass spectrum of the eluted peak is compared with known databases or

analyzed for characteristic fragments to confirm the structure of the compound. The

molecular ion peak should correspond to the molecular weight of the free base.

Visualized Workflows and Relationships
The following diagrams illustrate the conceptual workflows for the synthesis and identification of

1-(2-Fluoroethyl)piperazine hydrochloride.

Synthesis of 1-(2-Fluoroethyl)piperazine Purification and Salt Formation
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Caption: Conceptual workflow for the synthesis and purification of 1-(2-Fluoroethyl)piperazine
hydrochloride.
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To cite this document: BenchChem. [1-(2-Fluoroethyl)piperazine hydrochloride molecular
weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181602#1-2-fluoroethyl-piperazine-hydrochloride-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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